molecular formula C12H15N5O4 B1230028 6-(2-Nitro-4-azidophenylamino)caproate CAS No. 58775-38-5

6-(2-Nitro-4-azidophenylamino)caproate

Cat. No. B1230028
CAS RN: 58775-38-5
M. Wt: 293.28 g/mol
InChI Key: LOFJQDXNFNAVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related azido and nitro compounds involves several key steps, including nitration, azidation, and the formation of complex structures. For instance, the synthesis of 6-azido-2,4-bis(2,2,2-trinitroethylamino)-1,3,5-triazine and its derivatives showcases the incorporation of azido and nitro groups into a triazine ring, demonstrating the complexity and versatility of synthesizing such compounds (Korepin et al., 2018).

Molecular Structure Analysis

Molecular and crystal structures of these compounds are often studied using X-ray diffraction and NMR spectroscopy, revealing detailed insights into their geometries and electronic structures. The structural analysis of compounds like 6-azido-2,4-bis(2,2,2-trinitroethylamino)-1,3,5-triazine highlights the arrangement of azido and nitro groups, which significantly impact their reactivity and stability (Korepin et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving azido and nitro compounds are diverse, including cycloaddition reactions, nitration, and azidation. The reactivity towards these reactions is influenced by the presence of azido and nitro groups, which can act as electrophiles or nucleophiles depending on the conditions. For example, azido compounds can undergo 1,3-dipolar cycloaddition reactions, forming complex structures with multiple functionalities (Karaghiosoff et al., 2006).

Physical Properties Analysis

The physical properties of azido and nitro compounds, such as melting points, solubility, and stability, are crucial for their handling and application. These properties are determined by the molecular structure, particularly the electronic effects of azido and nitro groups, and the overall molecular geometry. Studies on similar compounds have shown a range of thermal stabilities, with decomposition temperatures providing insights into their safe handling and storage (Mehilal et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and potential for further functionalization, are influenced by the electronic and steric effects of azido and nitro groups. These groups can enhance the compound's reactivity towards nucleophilic substitution, electrophilic addition, and other chemical transformations, enabling the synthesis of a wide range of derivatives with varied functionalities (Ritter & Licht, 1995).

Scientific Research Applications

Covalent Complex Formation in Molecular Biology

6-(2-Nitro-4-azidophenylamino)caproate has been utilized in molecular biology, specifically in the study of covalent complex formation between elongation factor Tu (EFTu) and Phe-tRNA. Researchers modified Escherichia coli Phe-tRNA with this photoaffinity reagent, enabling crosslinking to EFTu upon irradiation with visible light. This crosslinking was shown to be dependent on specific conditions, such as the binding of tRNA to EFTu, and the presence of certain ions. The formation of this complex provided insights into the interactions and mechanisms of protein synthesis at the molecular level (Kao et al., 1983).

Biodegradation of Nitroaromatic Compounds

In environmental science, the study of nitroaromatic compounds, including 6-(2-Nitro-4-azidophenylamino)caproate, has been important for understanding their biodegradation. These compounds, commonly released from anthropogenic sources, undergo various microbial transformations. Research has shown that certain bacteria and fungi can degrade these compounds, transforming them into less harmful substances. This knowledge is vital for developing bioremediation strategies for environmental contaminants (Spain, 2013).

Catalytic Enhancement in Chemistry

The compound has been studied in the context of enhancing catalytic reactions. For instance, modified poly(ethylenimine)s containing imidazole moieties showed a marked increase in hydrolysis rates of nitrophenyl caproate in the presence of divalent metal ions. This research has implications for understanding and improving catalytic processes in chemical reactions (Takagishi & Klotz, 1979).

Applications in Dye and Pigment Chemistry

6-(2-Nitro-4-azidophenylamino)caproate has applications in the field of dye and pigment chemistry. Studies have explored its role in the synthesis of various dyes, analyzing the color-constitution relationships in certain azo disperse dyes. This research is crucial for the development of new dyes with specific properties and applications in textiles and other industries (Peters & Chisowa, 1993).

Contribution to Pharmaceutical Research

In pharmaceutical research, derivatives of nitroaromatic compounds, including 6-(2-Nitro-4-azidophenylamino)caproate, are studied for their potential medicinal applications. These compounds have been synthesized and analyzed for various pharmacological activities, contributing to the search for new drugs and treatments (Isaev et al., 2014).

properties

IUPAC Name

6-(4-azido-2-nitroanilino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4/c13-16-15-9-5-6-10(11(8-9)17(20)21)14-7-3-1-2-4-12(18)19/h5-6,8,14H,1-4,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFJQDXNFNAVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207502
Record name 6-(2-Nitro-4-azidophenylamino)caproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Nitro-4-azidophenylamino)caproate

CAS RN

58775-38-5
Record name 6-(2-Nitro-4-azidophenylamino)caproate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058775385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-Nitro-4-azidophenylamino)caproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Nitro-4-azidophenylamino)caproate
Reactant of Route 2
Reactant of Route 2
6-(2-Nitro-4-azidophenylamino)caproate
Reactant of Route 3
Reactant of Route 3
6-(2-Nitro-4-azidophenylamino)caproate
Reactant of Route 4
Reactant of Route 4
6-(2-Nitro-4-azidophenylamino)caproate
Reactant of Route 5
Reactant of Route 5
6-(2-Nitro-4-azidophenylamino)caproate
Reactant of Route 6
Reactant of Route 6
6-(2-Nitro-4-azidophenylamino)caproate

Citations

For This Compound
6
Citations
T Kao, DL Miller, M Abo, J Ofengand… - Journal of Molecular …, 1983 - Elsevier
Escherichia coli Phe-tRNA, modified with the photoaffinity reagent 6-(2-nitro-4-azidophenylamino)caproate on the 3-(3-amino-3-carboxypropyl)urindine residue, was crosslinked to E. …
Number of citations: 29 www.sciencedirect.com
LB STOFFLER - Molecular Approaches to Gene Expression and …, 2012 - books.google.com
The dimensions of the problem are illustrated in Figure l which shows tRNA and the ribosome drawn to the same scale. As this figure amply demonstrates, there is still no univer—sal …
Number of citations: 0 books.google.com
J Ofengand, FL Lin, L Hsu… - Annals of the New York …, 1980 - Wiley Online Library
The existence of two functionally specific binding sites for transfer RNA (tRNA) on the ribosome, known for more than 20 years to be the site of protein synthesis, was first proposed by …
Number of citations: 19 nyaspubs.onlinelibrary.wiley.com
FL Lin, M Boublik, J Ofengand - Journal of molecular biology, 1984 - Elsevier
Phe-tRNA of Escherichia coli, specifically derivatized at the s 4 U 8 position with the 9 Å long p-azidophenacyl photoaffinity probe, was crosslinked exclusively to protein S19 of the 30 S …
Number of citations: 19 www.sciencedirect.com
NJ Rasmussen, FP Wikman, BFC Clark - Nucleic acids research, 1990 - academic.oup.com
A tRNA containing a long extra arm, namely E. coli tRNA 1 leu has been crosslinked to elongation factor Tu, with the crosslinking reagent trans-diamminedichloroplatinum(II). The …
Number of citations: 12 academic.oup.com
M Boublik - Molecular Approaches to Gene Expression and Protein …, 1981 - Academic Press
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.